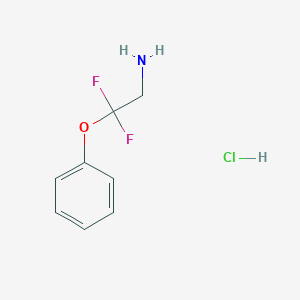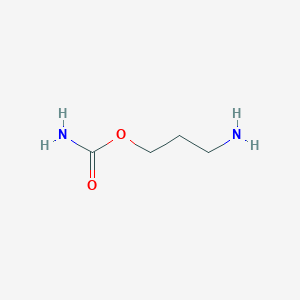
3-Aminopropyl carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Aminopropyl carbamate is an organic compound with the molecular formula C4H10N2O2 It is a derivative of carbamic acid and is characterized by the presence of an amino group attached to a propyl chain, which is further linked to a carbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Aminopropyl carbamate can be synthesized through several methods. One common approach involves the reaction of 3-aminopropanol with phosgene or its derivatives to form the corresponding carbamate. Another method includes the reaction of 3-aminopropylamine with carbon dioxide and an alkylating agent in the presence of a base such as cesium carbonate .
Industrial Production Methods: In industrial settings, the continuous synthesis of carbamates from carbon dioxide and amines is gaining popularity due to its efficiency and environmental benefits. This method employs 1,8-diazabicyclo[5.4.0]undec-7-ene as an additive, allowing for the direct utilization of carbon dioxide under mild reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Aminopropyl carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ureas or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include ureas, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Aminopropyl carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of various carbamate derivatives.
Wirkmechanismus
The mechanism by which 3-aminopropyl carbamate exerts its effects involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit the PI3K/AKT/mTOR pathway, leading to apoptosis in cancer cells . This pathway is crucial for cell growth and survival, and its inhibition can effectively reduce tumor proliferation.
Vergleich Mit ähnlichen Verbindungen
N-Boc-1,3-propanediamine: This compound is structurally similar but contains a Boc (tert-butoxycarbonyl) protecting group instead of a carbamate group.
tert-Butyl (3-aminopropyl)carbamate: Another related compound with a tert-butyl group attached to the carbamate moiety.
Uniqueness: 3-Aminopropyl carbamate is unique due to its specific combination of an amino group and a carbamate group, which provides distinct reactivity and versatility in various chemical reactions
Eigenschaften
Molekularformel |
C4H10N2O2 |
|---|---|
Molekulargewicht |
118.13 g/mol |
IUPAC-Name |
3-aminopropyl carbamate |
InChI |
InChI=1S/C4H10N2O2/c5-2-1-3-8-4(6)7/h1-3,5H2,(H2,6,7) |
InChI-Schlüssel |
OUHPEQFMFIKJQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN)COC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


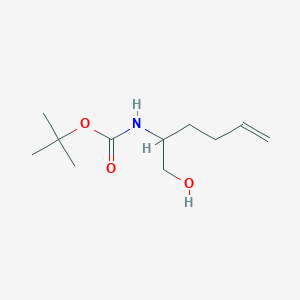

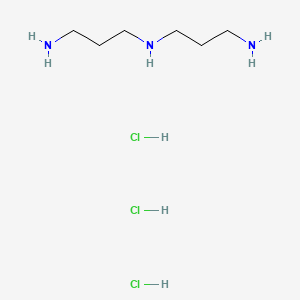

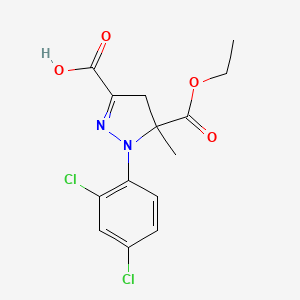
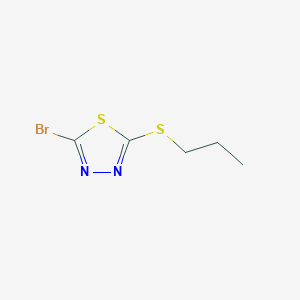
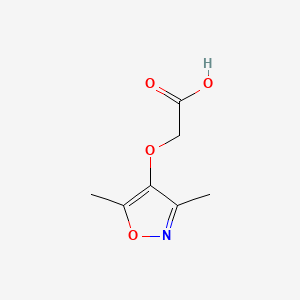


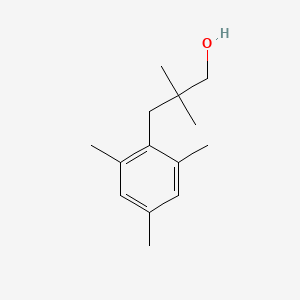
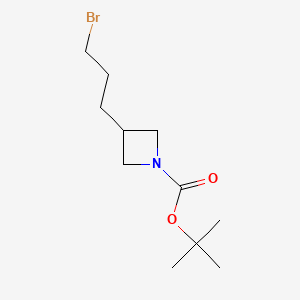
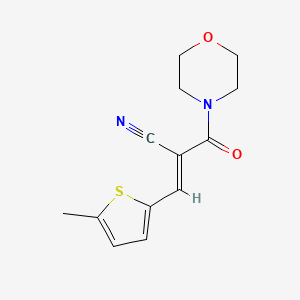
![1-([1,1'-Biphenyl]-2-yl)prop-2-en-1-one](/img/structure/B13579261.png)
